

Application Notes and Protocols for Intravenous Delivery of GSK1795091 in Preclinical Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1795091 is a synthetic, potent, and selective Toll-like receptor 4 (TLR4) agonist that has demonstrated significant immunomodulatory activity in preclinical studies.[1][2] As a glycolipid analog of monophosphoryl lipid A, **GSK1795091** activates the innate immune system, leading to the production of pro-inflammatory cytokines, enhanced antigen presentation, and the activation of T cells.[2][3] These properties make it a promising candidate for cancer immunotherapy, both as a monotherapy and in combination with other immunomodulatory agents, such as OX40 agonists.[3] Additionally, **GSK1795091** has been investigated as a vaccine adjuvant to boost mucosal and systemic immunity.[1]

This document provides detailed application notes and protocols for the intravenous (IV) delivery of **GSK1795091** in preclinical models, based on available literature. It is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound.

Data Presentation Preclinical Efficacy of Intravenous GSK1795091

The following table summarizes the available quantitative data on the anti-tumor efficacy of **GSK1795091** administered intravenously in a preclinical murine tumor model. It is important to note that detailed quantitative data from preclinical studies are limited in the public domain.

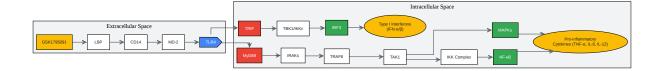


Animal Model	Treatment Regimen	Route of Administration	Key Findings	Reference
Murine Syngeneic Tumor Model	25 μ g/mouse , once weekly for 3 doses	Intravenous (IV)	Inhibition of tumor growth and long-term survival.	[1]
Murine Syngeneic Tumor Model	Not specified	Intravenous (IV)	Potent activation of the immune system, modulation of the tumor microenvironmen t, induction of pro-inflammatory cytokines, enhanced antigen presentation, T cell activation, and reduction of regulatory T cells.	[3]
Murine Syngeneic Tumor Model	Not specified (in combination with OX86, a murine OX40 agonist)	Intravenous (IV)	Robust synergistic antitumor response, significant increase in Th1 cytokines, increased tumor infiltration by leukocytes, and enhanced T cell activation and proliferation.	[3]



Signaling Pathway

GSK1795091 activates TLR4, which in turn initiates a downstream signaling cascade through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. This signaling ultimately leads to the production of inflammatory cytokines and the activation of the adaptive immune system.



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Caption: TLR4 signaling pathway initiated by GSK1795091.

Experimental Protocols Formulation of GSK1795091 for Intravenous Administration

The formulation of **GSK1795091** is critical to its biological activity. Preclinical studies have utilized various solvent systems. It is crucial to ensure complete dissolution and avoid aggregation, which has been shown to reduce in vivo activity.

Materials:

- GSK1795091 (powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile



- Tween-80, sterile
- Saline (0.9% NaCl), sterile
- · Corn oil, sterile
- Sterile, pyrogen-free vials and syringes
- Sonicator (optional, based on formulation)

Protocol 1: Aqueous Formulation

- Prepare a stock solution of **GSK1795091** in DMSO. For example, dissolve 1 mg of **GSK1795091** in 100 μ L of DMSO to make a 10 mg/mL stock.
- In a sterile vial, add the required volume of the **GSK1795091** DMSO stock.
- Add the other solvents in the following order, vortexing gently after each addition:
 - 40% PEG300
 - 5% Tween-80
 - o 45% Saline
- The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
- Prepare the final dosing solution by diluting the formulated stock in sterile saline to the desired concentration for injection.

Protocol 2: Oil-based Formulation

- Prepare a stock solution of **GSK1795091** in DMSO as described in Protocol 1.
- In a sterile vial, add the required volume of the **GSK1795091** DMSO stock.
- Add 9 volumes of sterile corn oil to the DMSO stock (for a final 10% DMSO concentration).



- Vortex thoroughly to ensure a homogenous suspension.
- Prepare the final dosing solution by diluting in the appropriate vehicle to the desired concentration.

Note: The choice of formulation may depend on the specific experimental design and animal model. It is recommended to perform small-scale formulation tests to ensure solubility and stability before preparing large batches for in vivo studies.

Intravenous Administration in a Murine Model

Materials:

- Formulated GSK1795091 solution
- Mouse strain (e.g., C57BL/6, BALB/c) appropriate for the tumor model
- Sterile insulin syringes (e.g., 29-31 gauge)
- Mouse restrainer
- Warming lamp or pad (optional, for tail vein dilation)

Procedure:

- Acclimate the mice to the experimental conditions.
- On the day of injection, prepare the **GSK1795091** dosing solution at the final concentration.
- Gently warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.
- Place the mouse in a suitable restrainer.
- Swab the tail with 70% ethanol.
- Using an insulin syringe, carefully inject the desired volume of the **GSK1795091** solution (typically 100-200 μ L) into one of the lateral tail veins.

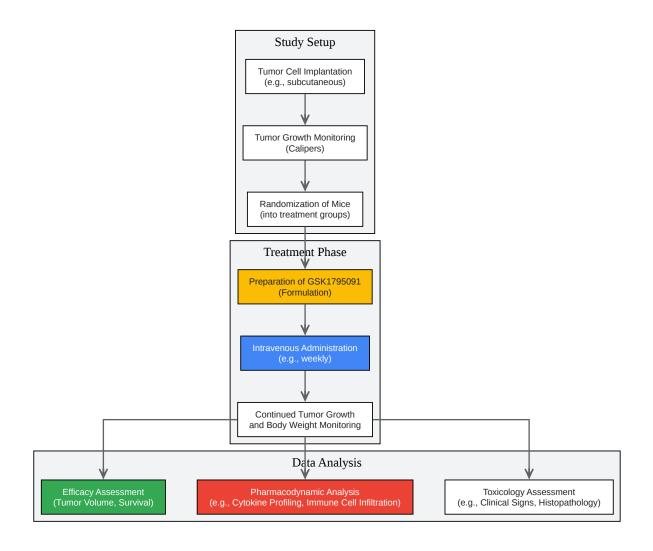


- Observe the injection site for any signs of leakage. If swelling occurs, the injection is likely subcutaneous, and the mouse should be excluded from the intravenous cohort.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Follow the predetermined dosing schedule (e.g., once weekly).

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the antitumor efficacy of intravenously administered **GSK1795091**.





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